molecular formula C8H10N2O B099358 N-(2-methylpyridin-4-yl)acetamide CAS No. 18085-47-7

N-(2-methylpyridin-4-yl)acetamide

Cat. No.: B099358
CAS No.: 18085-47-7
M. Wt: 150.18 g/mol
InChI Key: XSNZNZJXEGKLQG-UHFFFAOYSA-N
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Description

N-(2-methylpyridin-4-yl)acetamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methylpyridin-4-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Another method involves the use of 2-methylpyridine and acetyl chloride in the presence of a base such as pyridine. This reaction also occurs under reflux conditions, and the product is isolated through distillation .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyridin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide.

    Reduction: It can be reduced to form N-(2-methylpyridin-4-yl)ethylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives[][4].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylpyridin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylpyridin-4-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)acetamide
  • N-(2-methylpyridin-3-yl)acetamide
  • N-(2-methylpyridin-5-yl)acetamide

Uniqueness

N-(2-methylpyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-(2-methylpyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-5-8(3-4-9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNZNZJXEGKLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516042
Record name N-(2-Methylpyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-47-7
Record name N-(2-Methyl-4-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18085-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylpyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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